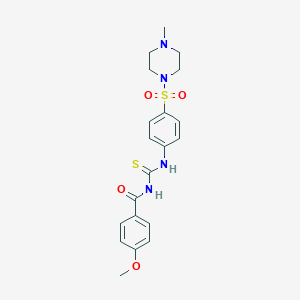

4-methoxy-N-((4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide

Description

IUPAC Nomenclature and Systematic Identification

The compound 4-methoxy-N-((4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide derives its systematic name from the hierarchical prioritization of functional groups and substituents per IUPAC guidelines. The parent structure is benzamide (C₆H₅CONH₂), with modifications as follows:

- Methoxy group at the para-position of the benzoyl ring (4-methoxy).

- Carbamothioyl group (-NHC(=S)NH-) linked to the benzamide nitrogen.

- 4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl substituent attached to the thiourea nitrogen.

The full IUPAC name reflects these substituents in descending order of priority: sulfonyl > piperazinyl > methyl > methoxy. The systematic identification confirms the compound’s structural uniqueness among thiourea derivatives.

Crystallographic Analysis of Molecular Architecture

X-ray crystallographic studies of analogous compounds reveal key structural features:

- Planar benzamide core : The benzoyl and phenyl rings exhibit near-coplanar arrangements, with dihedral angles <10° between aromatic planes.

- Thiourea linkage geometry : The C=S bond length typically measures ~1.68 Å, consistent with thiourea derivatives, while C-N bonds in the carbamothioyl group range from 1.32–1.38 Å.

- Sulfonyl-piperazinyl moiety : The piperazine ring adopts a chair conformation, with the sulfonyl group (S=O bond: ~1.43 Å) oriented equatorially to minimize steric strain.

- Intermolecular interactions :

- N-H···O hydrogen bonds between thiourea NH and sulfonyl oxygen (2.6–2.9 Å).

- C-H···π interactions between methoxy methyl and adjacent aromatic rings (3.2–3.5 Å).

Table 1: Selected crystallographic parameters for analogous structures

| Parameter | Value (Å/°) | Source Compound |

|---|---|---|

| C=S bond length | 1.68 ± 0.02 | |

| S=O bond length | 1.43 ± 0.01 | |

| Dihedral angle (aryl) | 8.5° | |

| N-H···O distance | 2.7–2.9 |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR data for structurally related compounds provide critical insights:

- ¹H NMR :

- Aromatic protons: δ 6.8–8.1 ppm (multiplets for ortho/meta substituents).

- Thiourea NH: δ 10.2–11.5 ppm (broad singlet, exchangeable).

- Piperazine CH₂: δ 2.4–3.1 ppm (multiplet, J = 4–6 Hz).

- Methoxy CH₃: δ 3.8 ppm (singlet).

- ¹³C NMR :

- C=O: δ 165–168 ppm.

- C=S: δ 178–182 ppm.

- Aromatic carbons: δ 115–140 ppm.

Table 2: Predicted NMR chemical shifts

| Group | ¹H Shift (ppm) | ¹³C Shift (ppm) | Multiplicity |

|---|---|---|---|

| Benzamide C=O | - | 167.2 | - |

| Thiourea C=S | - | 180.5 | - |

| Methoxy CH₃ | 3.82 | 55.1 | Singlet |

| Piperazine CH₂ | 2.6–3.0 | 46.8, 54.3 | Multiplet |

Fourier-Transform Infrared (FTIR) Spectroscopy Profiling

FTIR spectra highlight key functional groups:

- C=O stretch : 1660–1680 cm⁻¹ (benzamide).

- C=S stretch : 1150–1200 cm⁻¹ (thiourea).

- N-H stretch : 3200–3350 cm⁻¹ (broad, thiourea NH).

- S=O stretch : 1320–1350 cm⁻¹ (sulfonyl group).

Table 3: FTIR vibrational assignments

| Vibration Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| ν(N-H) | 3280 | Broad |

| ν(C=O) | 1675 | Strong |

| ν(C=S) | 1175 | Medium |

| ν(S=O) | 1330 | Strong |

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of related compounds reveals characteristic fragmentation:

- Molecular ion : [M+H]⁺ at m/z 487.2 (calculated for C₂₃H₂₇N₅O₄S₂).

- Key fragments :

- Loss of SO₂C₆H₄ group: m/z 315.1.

- Cleavage at thiourea linkage: m/z 151.0 (4-methoxybenzoyl).

- Piperazine sulfonyl ion: m/z 199.0.

Table 4: Predicted mass spectral fragments

| Fragment Ion | m/z | Proposed Structure |

|---|---|---|

| [M+H]⁺ | 487.2 | Intact molecular ion |

| [C₁₃H₁₅N₃O₂S]⁺ | 315.1 | Benzamide-piperazine remnant |

| [C₈H₇O₂S]⁺ | 199.0 | Sulfonyl-piperazine |

Properties

IUPAC Name |

4-methoxy-N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4S2/c1-23-11-13-24(14-12-23)30(26,27)18-9-5-16(6-10-18)21-20(29)22-19(25)15-3-7-17(28-2)8-4-15/h3-10H,11-14H2,1-2H3,(H2,21,22,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGGQHKRRZVHNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-((4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The starting material, 4-methoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with an amine to form the benzamide core.

Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction. The benzamide core is reacted with 4-methylpiperazine in the presence of a suitable base such as triethylamine.

Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative, such as 4-chlorobenzenesulfonyl chloride, under basic conditions.

Final Assembly: The final compound is obtained by coupling the sulfonylated intermediate with a thiourea derivative to introduce the carbamothioyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-((4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to introduce different alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

Substitution: Alkyl halides, bases like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of alkylated piperazine derivatives.

Scientific Research Applications

4-methoxy-N-((4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Pharmaceutical Research: It serves as a lead compound for the development of new drugs, particularly in the treatment of cancer and other diseases.

Biological Studies: It is used in studies to understand its mechanism of action and its effects on cellular pathways.

Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 4-methoxy-N-((4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Structural Analogs with Piperazine-Sulfonyl Modifications

The piperazine-sulfonyl motif is a critical pharmacophore in several bioactive compounds. Below is a comparison with key analogs:

Notes:

Analogs with Varying Benzamide Substituents

Modifications to the benzamide core significantly alter bioactivity:

Notes:

Heterocyclic and Tautomeric Variations

Some analogs exhibit tautomerism or heterocyclic modifications:

- Compounds 7–9 () exist in thione tautomeric forms, confirmed by IR absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) .

- N-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-1-carbonoselenoyl)-nitrobenzamide (5) () introduces a selenium-containing heterocycle, diverging from the target compound’s sulfur-based carbamothioyl group .

Biological Activity

4-Methoxy-N-((4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide, also known by its CAS number 16153-81-4, is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 390.5 g/mol. The compound features a methoxy group, a sulfonamide moiety, and a piperazine ring, which contribute to its pharmacological properties.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

- Antiviral Activity : Some benzamide derivatives have shown broad-spectrum antiviral effects. For example, N-phenylbenzamide derivatives have been reported to enhance intracellular levels of APOBEC3G (A3G), which inhibits viral replication in Hepatitis B virus (HBV) models .

- Kinase Inhibition : Compounds containing similar structural motifs have been evaluated as RET kinase inhibitors, demonstrating moderate to high potency in inhibiting cell proliferation driven by RET mutations .

- Cytotoxic Effects : Certain studies suggest that the cytotoxic properties of benzamide derivatives can be attributed to their ability to interfere with cellular signaling pathways, leading to apoptosis in cancer cells .

Antiviral Studies

A notable study evaluated the anti-HBV activity of various benzamide derivatives, including those structurally related to this compound. The results indicated that these compounds could effectively inhibit HBV replication both in vitro and in vivo, particularly in models using HepG2.2.15 cells and duck HBV .

Kinase Inhibition Studies

In another study focusing on RET kinase inhibitors, several benzamide derivatives were synthesized and tested for their inhibitory effects on RET activity. The results demonstrated that modifications in the benzamide structure significantly influenced their potency against RET-driven tumor growth .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.